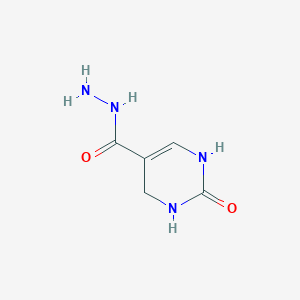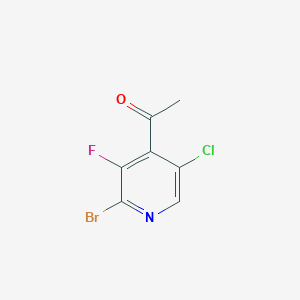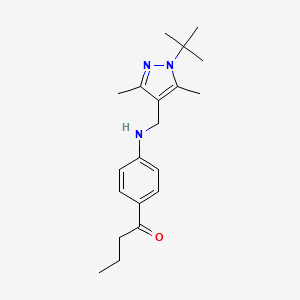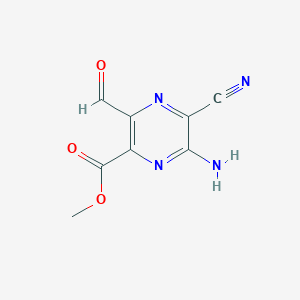![molecular formula C34H26N6 B13101819 1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by its unique structure, which includes two biphenyl groups attached to a phthalazine core via hydrazone linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine typically involves the condensation reaction between 1,4-dihydrazinophthalazine and the corresponding biphenyl aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkages, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkages in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl groups.
Reduction: Reduced hydrazone linkages, potentially leading to the formation of amines.
Substitution: Substituted hydrazone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, the compound can bind to enzyme active sites, inhibiting their catalytic activity. These interactions are mediated by the hydrazone linkages and biphenyl groups, which facilitate binding to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(α-carboxybenzylidenehydrazino)phthalazine: Similar in structure but with carboxybenzylidene groups instead of biphenyl groups.
1,4-Bis(4-pyridylethynyl)benzene: Contains pyridylethynyl groups and exhibits unique aggregation-induced emission properties.
1,4-Bis(carbazolyl)benzene: Used in organic light-emitting devices and has different peripheral groups.
Uniqueness
1,4-Bis((E)-2-([1,1’-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine is unique due to its biphenyl groups, which provide distinct electronic and steric properties. These properties enhance its ability to form stable complexes with transition metals and interact with biological molecules, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C34H26N6 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis[(E)-(4-phenylphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C34H26N6/c1-3-9-27(10-4-1)29-19-15-25(16-20-29)23-35-37-33-31-13-7-8-14-32(31)34(40-39-33)38-36-24-26-17-21-30(22-18-26)28-11-5-2-6-12-28/h1-24H,(H,37,39)(H,38,40)/b35-23+,36-24+ |
Clave InChI |
YTASUWUQKNTMBY-VJTPSNAYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC3=NN=C(C4=CC=CC=C34)N/N=C/C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC3=NN=C(C4=CC=CC=C43)NN=CC5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)








![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)



